2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 4-chlorophenyl group at the N1 position and an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. Its core structure is characterized by a fused pyrazole-pyrimidine ring system, which is known for diverse biological activities, including kinase inhibition and auxin-like signaling modulation .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVGFJJBGFALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR. These kinases play crucial roles in cellular signaling, particularly in cell growth, differentiation, and survival.
Mode of Action
This compound acts as a potent and selective inhibitor of the Src family tyrosine kinases. It binds to these kinases in an ATP-competitive manner, preventing their normal function and leading to changes in cellular signaling.
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. One notable pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis. The compound’s action hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis.
Result of Action
The compound’s action results in significant cytotoxic effects and induces apoptosis in certain cell lines, such as Burkitt lymphoma cells. Moreover, it can induce a G2/M arrest in these cells, shifting the balance toward apoptosis rather than growth arrest.
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound at -20°C to maintain its stability. Additionally, repeated freeze/thaw cycles should be avoided
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its potential antitumor and antimicrobial activities. This article explores its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H18ClN5O4
- Molecular Weight : 439.8 g/mol
- CAS Number : 852440-99-4
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine framework exhibit significant anticancer properties. The following findings summarize the biological activity of the compound:
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Cell Line Studies :
- The compound demonstrated potent inhibitory activity against various cancer cell lines. For instance, in studies involving the A549 lung cancer cell line, it exhibited an IC50 of approximately 2.24 µM, significantly lower than that of doxorubicin (IC50 = 9.20 µM), indicating superior efficacy in inhibiting cell proliferation .
- Additional studies showed that the compound could induce apoptosis in cancer cells, with flow cytometric analysis revealing a significant increase in sub-G1 phase cells (indicative of apoptosis) at concentrations ranging from 2.0 to 4.0 µM .
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Mechanisms of Action :
- The anticancer effects are attributed to multiple mechanisms, including the inhibition of cyclin-dependent kinases (CDK) and the epidermal growth factor receptor (EGFR). These pathways are crucial for cell cycle regulation and tumor growth .
- The compound's ability to disrupt cellular processes was further confirmed by its impact on caspase activation, which is a marker of apoptotic pathways .
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Structure-Activity Relationships (SAR) :
- Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example, analogs with different phenolic substitutions showed varying degrees of potency against cancer cell lines .
- The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances cytotoxicity, as seen in comparative studies with other derivatives .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anticancer properties. The compound has demonstrated anti-proliferative effects against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance:
- In Vitro Studies : A derivative similar to this compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating substantial efficacy in inhibiting cancer cell growth .
Kinase Inhibition
The compound acts as a selective inhibitor of certain protein kinases involved in tumorigenesis. By preventing phosphorylation activities critical for cellular functions, it can induce apoptosis in malignant cells. This mechanism is particularly relevant in developing targeted therapies for cancer treatment .
Potential as an EGFR Inhibitor
Research has highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor, with specific derivatives showing IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M. This suggests its utility in treating cancers driven by EGFR mutations.
Several case studies have been documented regarding the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Lung Cancer Cells : A study demonstrated that the compound induced apoptosis in A549 cells through increased BAX/Bcl-2 ratios and cell cycle arrest at S and G2/M phases.
- Targeting Mutant EGFR : Another study focused on its efficacy against mutant EGFR-driven cancers, providing evidence that this compound could serve as a promising treatment option for patients with resistant mutations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo-pyrimidinone acetamides. Key structural analogs and their distinguishing features are summarized below:
*Calculated based on formula C₂₁H₁₈ClN₅O₄.
Key Findings
Fluorine substitution (as in [3]) reduces lipophilicity and may decrease membrane permeability compared to chlorine .
Acetamide Modifications :
- The 2,4-dimethoxyphenyl group in the target compound offers better solubility than N-methyl (as in [5]) or triazolyl (WH7) groups, which are more polar or prone to metabolic oxidation .
- Methoxy groups may also enhance π-π stacking interactions in receptor binding compared to halogens alone .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to [3] and [5], involving nucleophilic substitution of α-chloroacetamides with pyrazolo-pyrimidinone intermediates. However, the dimethoxy substituent may require protection/deprotection steps, increasing synthesis complexity compared to simpler analogs .
Research Implications and Limitations
- The dimethoxy groups may position the compound as a candidate for plant growth regulation or anticancer research.
- Limitations: Comparative data on pharmacokinetics or toxicity are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
